[2-(2,4-Dichloroanilino)-2-oxoethyl] 2-chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate
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Overview
Description
[2-(2,4-Dichloroanilino)-2-oxoethyl] 2-chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate: is a complex organic compound that features multiple functional groups, including chloro, methoxy, nitro, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,4-Dichloroanilino)-2-oxoethyl] 2-chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through various chemical reactions. Key steps include:
Nitration: of a methoxy-substituted benzene ring to introduce the nitro group.
Sulfonation: to attach the sulfonamide group.
Chlorination: to introduce the chloro substituents.
Amidation: to form the anilino group.
Esterification: to link the benzoate moiety.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques such as recrystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or to convert the sulfonamide group to a sulfonic acid.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidizing agents: like potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or palladium on carbon.
Nucleophiles: for substitution reactions, including amines, thiols, and alcohols.
Major Products:
Amino derivatives: from the reduction of the nitro group.
Sulfonic acids: from the reduction of the sulfonamide group.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its complex structure and multiple functional groups that can interact with biological targets.
Industry:
- Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(2,4-Dichloroanilino)-2-oxoethyl] 2-chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[2-(2,4-Dichloroanilino)-2-oxoethyl] 2-chloro-5-[(2-methoxyphenyl)sulfamoyl]benzoate: Lacks the nitro group, which may affect its reactivity and biological activity.
[2-(2,4-Dichloroanilino)-2-oxoethyl] 2-chloro-5-[(2-nitrophenyl)sulfamoyl]benzoate: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness: The presence of both methoxy and nitro groups in [2-(2,4-Dichloroanilino)-2-oxoethyl] 2-chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate makes it unique in terms of its chemical reactivity and potential applications. These functional groups can participate in various chemical reactions, making the compound versatile for different scientific and industrial uses.
Properties
IUPAC Name |
[2-(2,4-dichloroanilino)-2-oxoethyl] 2-chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl3N3O8S/c1-35-20-7-3-13(28(31)32)9-19(20)27-37(33,34)14-4-5-16(24)15(10-14)22(30)36-11-21(29)26-18-6-2-12(23)8-17(18)25/h2-10,27H,11H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXYNHWPMQERBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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